Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate
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Overview
Description
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group, a formyl group, and an ethyl ester group attached to a naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by formylation and esterification. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and anhydrous solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-carboxy-5-formylnaphthalene-2-carboxylate.
Reduction: Ethyl 3-chloro-5-hydroxymethylnaphthalene-2-carboxylate.
Substitution: Ethyl 3-amino-5-formylnaphthalene-2-carboxylate or Ethyl 3-thio-5-formylnaphthalene-2-carboxylate.
Scientific Research Applications
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and formyl groups can participate in various interactions, including hydrogen bonding and covalent modifications, which contribute to its biological effects.
Comparison with Similar Compounds
Ethyl 3-chloro-5-formylnaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Ethyl 3-bromo-5-formylnaphthalene-2-carboxylate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
Ethyl 3-chloro-5-methylnaphthalene-2-carboxylate: Contains a methyl group instead of a formyl group, leading to different chemical properties and applications.
Properties
CAS No. |
919994-84-6 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 3-chloro-5-formylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO3/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-8H,2H2,1H3 |
InChI Key |
BHNBJTRMUCLSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C=O)Cl |
Origin of Product |
United States |
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